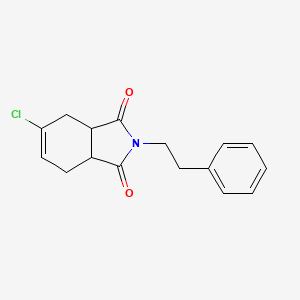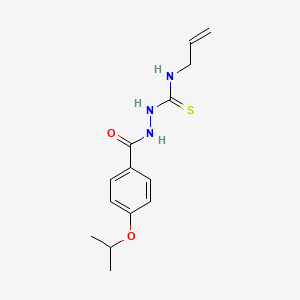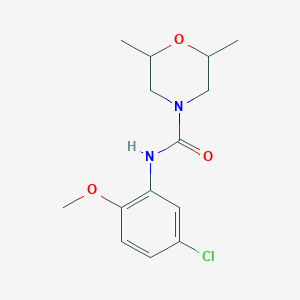![molecular formula C14H9ClF3N3O3 B4127191 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B4127191.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Conversion of the nitro group to an amino group, resulting in N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-aminophenyl)urea.
Oxidation: Formation of oxidized aromatic compounds with additional functional groups.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its structural features are studied for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The trifluoromethyl and nitrophenyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Shares the trifluoromethyl and chloro substituents but differs in the presence of an imidodicarbonimidic diamide group.
2-chloro-5-(trifluoromethyl)phenyl isocyanate: Contains the same trifluoromethyl and chloro groups but has an isocyanate functional group instead of a urea linkage.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O3/c15-11-6-1-8(14(16,17)18)7-12(11)20-13(22)19-9-2-4-10(5-3-9)21(23)24/h1-7H,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVULKWCHGJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B4127151.png)
![N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide](/img/structure/B4127160.png)
![N-(2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B4127163.png)
![(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4127170.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-1-adamantylhydrazinecarboxamide](/img/structure/B4127171.png)
![ethyl 5-methyl-2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4127178.png)

![4-(5-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4127186.png)
![2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4127195.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B4127211.png)
![1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4127221.png)
